molecular formula C21H19N3O3 B2503466 methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate CAS No. 1251676-20-6

methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate

Cat. No. B2503466
CAS RN: 1251676-20-6
M. Wt: 361.401
InChI Key: MBGSNQPYDATFQQ-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . The compound “methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate” likely shares these properties, given its indole moiety.


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .


Molecular Structure Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The molecular structure of “methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate” would be expected to reflect these characteristics.


Chemical Reactions Analysis

Indoles are important types of molecules and natural products that show various biologically vital properties . They are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds .

Scientific Research Applications

Anti-Inflammatory and Analgesic Effects

The title compound shares structural features with naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). Naproxen is used to treat pain, menstrual cramps, and inflammatory diseases such as rheumatoid arthritis. Its mechanism of action involves blocking arachidonate binding, inhibiting both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2). By doing so, it exerts analgesic and anti-inflammatory effects . Researchers have also explored the potential of naproxen in treating severe respiratory symptoms associated with COVID-19 .

Antiviral Properties

Combining the anti-inflammatory properties of naproxen with the diverse pharmacological effects of tryptamine derivatives is of great interest. Tryptamine is a biogenic amine found in plants, animals, and microorganisms. It plays a fundamental role in the human body, regulating processes such as sleep, cognition, and behavior. Ongoing trials suggest that naproxen could have broad-spectrum antiviral activity, making it a potential candidate for managing viral infections .

Neuromodulation and Neuroprotection

Tryptamine derivatives, including serotonin, are essential signaling molecules in the central nervous system. The shared structural feature of tryptamine with neuromodulators and psychedelic compounds highlights its potential role in regulating sleep, memory, and temperature. Investigating the compound’s impact on neuromodulation and neuroprotection could yield valuable insights .

Cancer Research

Indole derivatives, like the title compound, have gained attention in cancer research. Their diverse biological properties make them promising candidates for cancer treatment. Researchers have explored the cytotoxic effects of indoles against cancer cells, suggesting potential therapeutic applications .

Antimicrobial Activity

Indole derivatives exhibit antimicrobial properties. Investigating the compound’s effectiveness against bacteria, fungi, and other pathogens could provide valuable data for developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies assess the binding affinity of compounds to specific proteins. Researchers have used substituted indoles for molecular docking, targeting proteins involved in cellular processes. For instance, they explored the ability of indoles to bind to long RSH proteins, which play a role in stress responses .

Mechanism of Action

The mechanism of action of indole derivatives often involves their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . For instance, compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine .

properties

IUPAC Name

methyl 4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-27-21(26)18-19(15-7-3-5-9-17(15)24-20(18)25)22-11-10-13-12-23-16-8-4-2-6-14(13)16/h2-9,12,23H,10-11H2,1H3,(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGSNQPYDATFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((2-(1H-indol-3-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

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